REACTION_CXSMILES
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[C:1](Cl)(=[O:3])[CH3:2].[Br:5][C:6]1[S:7][CH:8]=[CH:9][CH:10]=1.Cl>C(Cl)Cl>[C:1]([C:8]1[S:7][C:6]([Br:5])=[CH:10][CH:9]=1)(=[O:3])[CH3:2]
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Name
|
|
Quantity
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1.56 mL
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Type
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reactant
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Smiles
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C(C)(=O)Cl
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Name
|
|
Quantity
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3.26 g
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Type
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reactant
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Smiles
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BrC=1SC=CC1
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Name
|
|
Quantity
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30 mL
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Type
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solvent
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Smiles
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C(Cl)Cl
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl
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Type
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CUSTOM
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Details
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After stirring for 1 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the mixture was extracted with CH2Cl2, whereby 3.53 g (Yield : 86.1%) of the objective product
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |